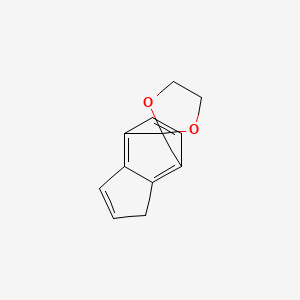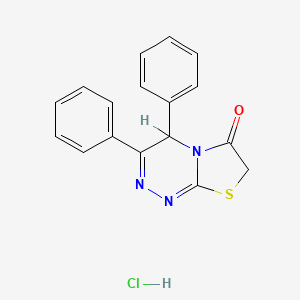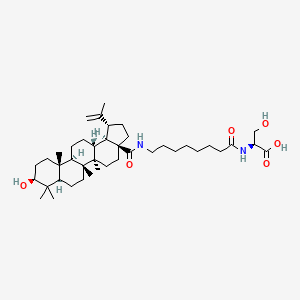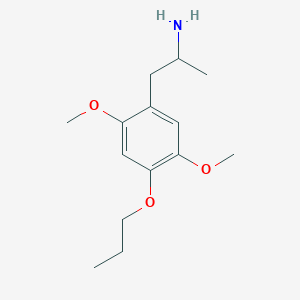
Spiro(1,3-dioxolane-2,8'-(4,7)methano(1H)indene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) is a chemical compound known for its unique spiro structure, which consists of a 1,3-dioxolane ring fused to a methanoindene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) typically involves the reaction of a suitable indene derivative with a dioxolane precursor under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield. Common reagents used in the synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation or high-pressure reactions to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with cellular enzymes and receptors, modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[1,3-dioxolane-2,3’-indoline]: Another spiro compound with a similar structure but different biological activities.
Spiro[1,3-dioxolane-2,5’-[4,7]ethano[5H]indene]: Shares a similar spiro framework but differs in its chemical reactivity and applications.
Uniqueness
Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) is unique due to its specific spiro structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
166-06-3 |
|---|---|
Molekularformel |
C12H10O2 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
spiro[1,3-dioxolane-2,10'-tricyclo[5.2.1.02,6]deca-1,3,6,8-tetraene] |
InChI |
InChI=1S/C12H10O2/c1-2-8-9(3-1)11-5-4-10(8)12(11)13-6-7-14-12/h1-2,4-5H,3,6-7H2 |
InChI-Schlüssel |
HHDRWXRRDRYRPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)C3=C4CC=CC4=C2C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















